

Technical Guide: Solubility and Stability Profile of Methyl 4-piperazin-1-ylmethylbenzoate

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Compound of Interest

Compound Name:	Methyl 4-piperazin-1-ylmethylbenzoate
Cat. No.:	B1310926

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Document ID: MG-2025-86620-81-7 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled for illustrative and educational purposes. **Methyl 4-piperazin-1-ylmethylbenzoate** is used as a model compound. The experimental data presented herein is hypothetical and representative of typical results obtained through the described methodologies. It is not derived from actual laboratory studies performed on this specific molecule.

Introduction

Methyl 4-piperazin-1-ylmethylbenzoate (CAS No. 86620-81-7) is a piperazine derivative that serves as a valuable building block in medicinal chemistry.^[1] The piperazine ring is a common scaffold in many approved pharmaceutical agents, recognized for its ability to impart favorable pharmacokinetic properties.^{[2][3][4]} Understanding the fundamental physicochemical properties of new chemical entities is a critical step in early-stage drug development. Poor aqueous solubility and chemical instability can lead to significant challenges, including low bioavailability, formulation difficulties, and a shortened shelf life.

This guide provides a comprehensive overview of the core solubility and stability studies essential for characterizing a compound like **Methyl 4-piperazin-1-ylmethylbenzoate**. It outlines detailed experimental protocols based on industry-standard practices and International

Council for Harmonisation (ICH) guidelines, accompanied by representative data and process workflows.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties

A summary of the key physicochemical properties for **Methyl 4-piperazin-1-ylmethylbenzoate** is presented below. These parameters are crucial for interpreting solubility and stability behavior.

Property	Value	Source / Method
IUPAC Name	methyl 4-(piperazin-1-ylmethyl)benzoate	[9] [1]
CAS Number	86620-81-7	[9] [10]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[10] [11]
Molecular Weight	234.30 g/mol	[10] [11]
pKa (Predicted)	8.5 (most basic), 3.0 (second basic)	ACD/Labs Prediction
LogP (Predicted)	0.88	[10]
Topological Polar Surface Area	41.57 Å ²	[10]

Aqueous Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Both thermodynamic and kinetic solubility are assessed to provide a comprehensive profile.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the gold standard for this determination.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 3.1.1: Thermodynamic Solubility of **Methyl 4-piperazin-1-ylmethylbenzoate**

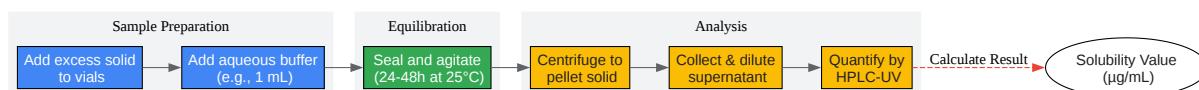
Medium	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
0.1 N HCl	1.2	25	15,250	65,087
Acetate Buffer	4.5	25	8,500	36,278
Phosphate Buffer (PBS)	6.8	25	1,100	4,695
Phosphate Buffer (PBS)	7.4	25	450	1,921
Simulated Gastric Fluid (SGF)	1.6	37	13,800	58,900
Fasted State				
Simulated Intestinal Fluid (FaSSIF)	6.5	37	950	4,055
Fed State				
Simulated Intestinal Fluid (FeSSIF)	5.0	37	6,200	26,462

Experimental Protocol: Shake-Flask Method

- Preparation: Add an excess amount of solid **Methyl 4-piperazin-1-ylmethylbenzoate** (e.g., 5-10 mg) to a series of glass vials, ensuring undissolved solid is visible.[13]
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (as listed in Table 3.1.1) to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[12][15]

- Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
- Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV method.[2][16] Calculate the original concentration by applying the dilution factor.

Workflow for Thermodynamic Solubility



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Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Studies

Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions. Forced degradation (stress testing) is performed to predict the long-term stability profile of the drug substance.[17][18][19]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[19][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

Table 4.1.1: Forced Degradation of **Methyl 4-piperazin-1-ylmethylbenzoate** in Solution

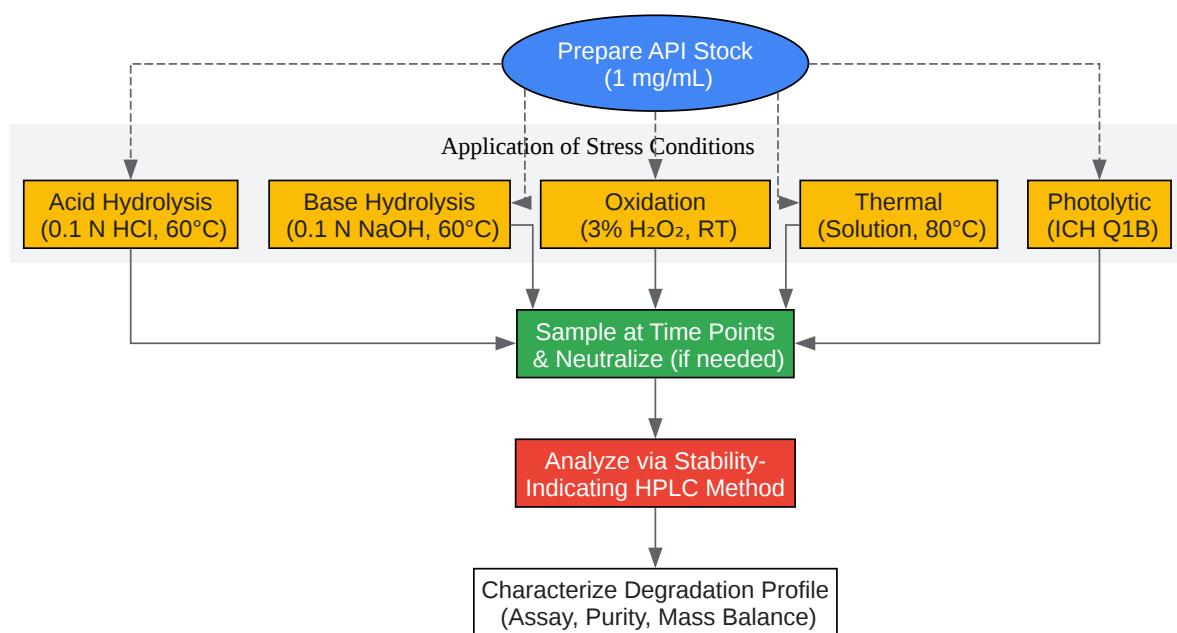
Stress Condition	Time	Temperature (°C)	% Assay Remaining	Major Degradants Observed
Acid Hydrolysis (0.1 N HCl)	24 h	60	88.5	DP-1 (Hydrolyzed Ester)
Base Hydrolysis (0.1 N NaOH)	4 h	60	81.2	DP-1 (Hydrolyzed Ester)
Oxidative (3% H ₂ O ₂)	24 h	25	92.1	DP-2 (N-Oxide)
Thermal (Solution, pH 7.4)	7 days	80	98.9	Minor, <0.1%
Photolytic (Solid, ICH Q1B)	1.2M lux·h / 200 W·h/m ²	25	99.5	None detected
Photolytic (Solution, ICH Q1B)	1.2M lux·h / 200 W·h/m ²	25	96.8	DP-3 (Unidentified)

Experimental Protocol: Forced Degradation

- Stock Solution: Prepare a stock solution of **Methyl 4-piperazin-1-ylmethylbenzoate** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Stress Sample Preparation:
 - Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl or 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
 - Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.
 - Thermal: Dilute the stock solution in pH 7.4 buffer and incubate at 80°C.

- Photolytic: Expose both solid powder and a solution (~100 µg/mL in pH 7.4 buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][8]
- Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize them immediately (e.g., with an equimolar amount of base/acid).
- Analysis: Analyze all samples using a stability-indicating HPLC method, comparing them against an unstressed control sample prepared at the same concentration. The method must be capable of separating all major degradation products from the parent peak.

Workflow for Forced Degradation Study



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General Workflow for a Forced Degradation (Stress Testing) Study.

Analytical Methodology

All quantitative assessments described in this guide rely on a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 5.1: Representative HPLC Method Parameters

Parameter	Condition
Instrument	HPLC System with UV or PDA Detector
Column	C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	254 nm
Injection Volume	10 µL

Note: As piperazine itself lacks a strong chromophore, derivatization with an agent like NBD-Cl may be required for trace-level analysis or impurity detection if sensitivity is insufficient.[\[2\]](#)[\[16\]](#)

Conclusion

This guide outlines the fundamental methodologies for assessing the solubility and stability of **Methyl 4-piperazin-1-ylmethylbenzoate**. The hypothetical data indicates that the compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions, as expected for a basic compound. The molecule is susceptible to hydrolysis, particularly under basic conditions, and shows some sensitivity to oxidation. It appears relatively stable under thermal and photolytic stress. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a valid analytical control strategy.

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